![molecular formula C19H13N3O3S2 B2452345 N-[4-(1,3-ベンゾチアゾール-2-イル)-1,3-チアゾール-2-イル]-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-カルボキサミド CAS No. 477552-97-9](/img/structure/B2452345.png)

N-[4-(1,3-ベンゾチアゾール-2-イル)-1,3-チアゾール-2-イル]-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

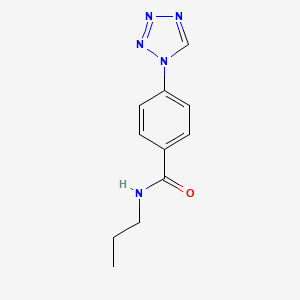

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful research compound. Its molecular formula is C19H13N3O3S2 and its molecular weight is 395.45. The purity is usually 95%.

BenchChem offers high-quality N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- ヒドラゾニルスルホンは、この化合物も含め、光学材料として研究されてきました。 それらのユニークな分子構造は、有機発光ダイオード(OLED)やフォトニックデバイスなどのオプトエレクトロニクスにおける用途に有望な候補となっています .

- さらに、それらは金属イオンの蛍光センサーとして役立ち、感度の高い検出と定量化を可能にします .

- 研究者は、ヒドラゾニルスルホンの生物活性を調べてきました。この化合物に関する具体的な研究は限られていますが、関連する類似体は、さまざまな分野で可能性を示しています。

- この化合物のユニークな構造は、金属抽出プロセスにおけるリガンドとして役立つ可能性を示唆しています。 リガンドは、鉱石や産業廃棄物から金属を分離および精製する上で重要な役割を果たします .

- ヒドラゾニルスルホンは、この化合物も含め、重金属の吸着剤として研究されてきました。 金属イオンを選択的に結合する能力により、環境修復に役立ちます .

- これらの化合物は、不活性コーティングの成分として使用されます。 産業では、不活性コーティングは表面を腐食、摩耗、化学的劣化から保護します .

- この化合物は、染料の分散剤として役立ちます。 分散剤は、繊維染色やインク配合などのさまざまな用途において、染料の安定性と分散性を向上させます .

光学材料およびセンサー

生物学的可能性

金属抽出リガンド

重金属吸着剤

不活性コーティングの基質成分

分散染料

要約すると、N-[4-(1,3-ベンゾチアゾール-2-イル)-1,3-チアゾール-2-イル]-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-カルボキサミドは、光学、生物学から環境修復、材料科学に至るまで、さまざまな分野で有望な可能性を秘めています。さらなる研究と探求により、これらの用途におけるその可能性が完全に明らかになるでしょう。 🌟

作用機序

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

Benzothiazole derivatives have been found to have significant effects on various biochemical pathways related to their anti-tubercular activity .

Pharmacokinetics

Benzothiazole derivatives have been found to have favorable pharmacokinetic profiles .

Result of Action

Benzothiazole derivatives have been found to have potent anti-tubercular activity .

Action Environment

Benzothiazole derivatives have been found to have potent activity in various environments .

特性

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O3S2/c23-17(11-5-6-14-15(9-11)25-8-7-24-14)22-19-21-13(10-26-19)18-20-12-3-1-2-4-16(12)27-18/h1-6,9-10H,7-8H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVBIYFYRKLZTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

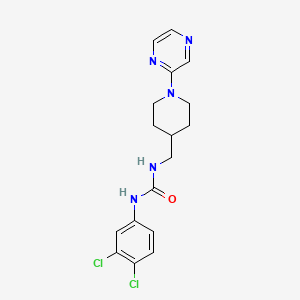

![6-(3-Chloro-4-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2452263.png)

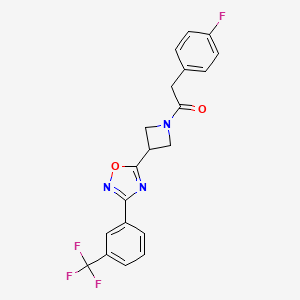

![N-(3,4-dimethylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2452264.png)

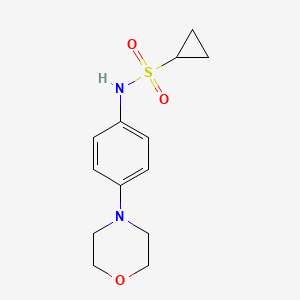

![N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2452270.png)

![3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide](/img/structure/B2452271.png)

![[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanamine;hydrochloride](/img/structure/B2452275.png)

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,4-dichlorophenyl sulfide](/img/structure/B2452283.png)